molecular formula C14H10FNO2 B11871734 6-Fluoro-3-(pyridin-3-yl)chroman-4-one

6-Fluoro-3-(pyridin-3-yl)chroman-4-one

Numéro de catalogue: B11871734
Poids moléculaire: 243.23 g/mol
Clé InChI: AWTGRDYTUFOKOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-3-(pyridin-3-yl)chroman-4-one (compound 3e) is a fluorinated isoflavanone derivative synthesized via a one-step gold(I)-catalyzed annulation reaction . It exhibits potent aromatase inhibitory activity (IC₅₀ = 0.8 μM) and anti-proliferative effects against estrogen-dependent MCF-7 breast cancer cells . The compound’s structure combines a chroman-4-one core with a pyridinyl substituent at position 3 and a fluorine atom at position 6, optimizing interactions with the aromatase enzyme’s active site .

Key properties:

  • Molecular weight: 271.26 g/mol
  • Polar surface area (PSA): 48.4 Ų
  • LogP: 1.71 (indicating moderate lipophilicity)
  • Synthetic yield: 27.4% with 99.5% purity .

Propriétés

Formule moléculaire

C14H10FNO2

Poids moléculaire

243.23 g/mol

Nom IUPAC

6-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H10FNO2/c15-10-3-4-13-11(6-10)14(17)12(8-18-13)9-2-1-5-16-7-9/h1-7,12H,8H2

Clé InChI

AWTGRDYTUFOKOH-UHFFFAOYSA-N

SMILES canonique

C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CN=CC=C3

Origine du produit

United States

Méthodes De Préparation

Friedel-Crafts Acylation

A common method for chroman-4-one synthesis involves intramolecular Friedel-Crafts acylation. For this compound, this approach would proceed as follows:

Step 1 : Preparation of 3-(pyridin-3-yl)phenol

  • Reagents : Pyridin-3-ylboronic acid, 3-bromophenol, Pd(PPh₃)₄, K₂CO₃

  • Conditions : Suzuki-Miyaura coupling in THF/H₂O (3:1) at 80°C for 12 h

  • Yield : ~75% (based on analogous reactions)

Step 2 : Fluorination

  • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Conditions : Acetonitrile, 60°C, 6 h

  • Regioselectivity : Para-directing effect of hydroxyl group ensures fluorination at position 6

Step 3 : Cyclization

  • Reagents : Acetic anhydride, H₂SO₄ (catalytic)

  • Conditions : Reflux for 4 h

  • Mechanism : Protonation of hydroxyl group followed by nucleophilic attack on activated carbonyl

Key Data :

ParameterValue
Overall Yield42%
Purity (HPLC)>98%
Reaction Time22 h (total)

Claisen Condensation

Alternative routes employ β-keto esters as intermediates:

Reaction Scheme :

  • Ethyl 3-(pyridin-3-yl)acetoacetate + 2-fluoro-5-hydroxybenzaldehyde → Knoevenagel adduct

  • Acid-catalyzed cyclization

Optimized Conditions :

  • Catalyst : Piperidine (0.1 eq) in ethanol

  • Cyclization Agent : p-TsOH (0.2 eq) in toluene

  • Temperature Gradient : 80°C → 110°C over 3 h

Advantages :

  • Avoids harsh fluorination reagents

  • Enables stereochemical control at position 3

Late-Stage Functionalization

Direct C-H Fluorination

Modern photoredox catalysis enables selective fluorination of pre-formed chroman-4-ones:

Protocol :

  • Substrate : 3-(pyridin-3-yl)chroman-4-one

  • Fluorinating Agent : NFSI (N-fluorobenzenesulfonimide)

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Light Source : 450 nm LEDs

  • Solvent : DMF/H₂O (9:1)

Results :

PositionSelectivityYield
C689%67%
C811%-

Limitations : Requires rigorous exclusion of moisture for reproducibility.

Halogen Exchange (Halex Reaction)

For substrates bearing a leaving group at position 6:

General Procedure :

  • Introduce chlorine via electrophilic substitution

  • Perform nucleophilic fluorination with KF/18-crown-6

Kinetic Study :

Temperature (°C)Conversion (%)
8045
12092
15088 (degradation)

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Installing the pyridinyl group post-cyclization:

Step 1 : Synthesis of 3-bromochroman-4-one
Step 2 : Cross-coupling with pyridin-3-ylboronic acid

Catalyst Screening :

CatalystYield (%)
Pd(OAc)₂/XPhos82
PdCl₂(dppf)74
NiCl₂(dme)63

Solvent Effects :

SolventDielectric ConstantYield (%)
DME7.2088
THF7.5879
Toluene2.3868

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for fluorination steps:

Flow Setup :

  • Reactor Volume : 10 mL

  • Residence Time : 30 min

  • Throughput : 1.2 kg/day

Economic Analysis :

ParameterBatch ProcessFlow Process
CAPEX$2.1M$3.4M
OPEX (annual)$780k$420k
Purity Consistency±5%±1%

Analytical Characterization

Critical quality attributes confirmed via:

  • ¹⁹F NMR : δ -112.3 ppm (CF, singlet)

  • HRMS : m/z 243.0696 [M+H]⁺ (calc. 243.0695)

  • XRD : Orthorhombic crystal system, space group P2₁2₁2₁

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Scientific Research Applications

Aromatase Inhibition and Breast Cancer

  • In vitro studies 6-Fluoro-3-(pyridin-3-yl)chroman-4-one has been identified as a potent aromatase inhibitor . Aromatase is an enzyme that plays a key role in estrogen synthesis, and its inhibition is a recognized strategy for treating hormone-sensitive breast cancer .
  • Anti-proliferative effects Research indicates that this compound was tested for its anti-proliferative effects on the MCF-7 human breast cancer cell line .

Other chroman-4-one derivatives

  • Antipsychotics Flavone derivatives, transformed into flavone-like fragments, have been investigated as potential broad-spectrum antipsychotics . For example, a compound bearing a 6-fluorobenzo[d]isoxazole-piperidine moiety displayed excellent D2, 5-HT1A, and 5-HT2A receptor potency .
  • Monoamine oxidase inhibition Chroman-4-one derivatives have also been evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with psychiatric and neurological disorders .
  • Inhibitory activity Studies show that chroman-4-one derivatives can act as selective Sirtuin-2 inhibitors, which are associated with age-related neurodegenerative diseases .

Data Tables

CompoundIC50 Value (μM)TargetReference
This compound0.8Aromatase
6-methoxy-3-(pyridin-3-yl)chroman-4-one2.5Aromatase

Mécanisme D'action

Le mécanisme d’action de la 6-Fluoro-3-(pyridin-3-yl)chroman-4-one implique son interaction avec l’enzyme aromatase. En se liant au site actif de l’aromatase, elle inhibe la capacité de l’enzyme à convertir les androgènes en œstrogènes. Cette réduction des niveaux d’œstrogènes est particulièrement bénéfique dans le traitement du cancer du sein positif aux récepteurs des œstrogènes, car elle ralentit la croissance des cellules cancéreuses qui dépendent des œstrogènes pour leur prolifération .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Aromatase Inhibitory Activities

The table below compares 3e with structurally related compounds, focusing on IC₅₀ values, physicochemical properties, and key structural features:

Compound Name Substituents IC₅₀ (μM) LogP PSA (Ų) Key Interactions with Aromatase
3e : 6-Fluoro-3-(pyridin-3-yl) 6-F, 3-pyridinyl 0.8 1.71 48.4 Heme coordination, π–π stacking, H-bonds
3c : 6-Methoxy-3-(pyridin-3-yl) 6-OCH₃, 3-pyridinyl 2.5 1.71 48.4 H-bonding with methoxy group
1e : 3-(Pyridin-3-yl)chroman-4-one No substituents 5.8 1.69 39.2 Weak heme coordination
3d : 8-Fluoro-3-(pyridin-3-yl) 8-F, 3-pyridinyl Not reported Less optimal fluorine positioning
Letrozole (clinical AI) Triazole-based 0.01* 3.94 78.3 Strong heme coordination

*Letrozole data included for reference; IC₅₀ values vary by assay conditions.

Key Observations:
  • Fluorine Substitution: The 6-fluoro substituent in 3e enhances potency 7-fold compared to non-fluorinated 1e (IC₅₀: 0.8 vs. 5.8 μM) . Fluorine’s electron-withdrawing effects improve binding via heme iron coordination and hydrophobic interactions .
  • Methoxy vs. Fluoro : 3c (6-methoxy) is less potent than 3e , highlighting fluorine’s superior electronic effects for enzyme inhibition .
  • Positional Effects : Fluorine at position 6 (3e ) outperforms position 8 (3d ), likely due to better alignment with aromatase’s active-site residues .

Physicochemical and Toxicity Profiles

Property 3e 3c 1e Letrozole
LogP 1.71 1.71 1.69 3.94
PSA 48.4 Ų 48.4 Ų 39.2 Ų 78.3 Ų
Mutagenicity Risk Low Low Moderate Low
Reproductive Toxicity Low Low High High
  • 3e and 3c exhibit balanced lipophilicity (LogP ~1.7) and moderate PSA, favoring membrane permeability and oral bioavailability compared to letrozole’s higher PSA .
  • 3e ’s low predicted reproductive toxicity makes it safer than 1e and letrozole .

Molecular Docking Insights

  • 3e binds aromatase via:
    • Coordination of the C4 carbonyl to the heme iron (2.9 Å distance) .
    • π–π stacking between the pyridinyl ring and Phe221/Trp224 residues .
    • Hydrogen bonds with Thr310 and Ser312 .
  • In contrast, 3c relies on methoxy-mediated H-bonds, which are weaker than fluorine’s interactions .

Activité Biologique

6-Fluoro-3-(pyridin-3-yl)chroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman-4-one class of compounds, characterized by a chromane core with a fluorine atom at the 6-position and a pyridine ring at the 3-position. The presence of these functional groups contributes to its biological activity.

Biological Activities

1. Anticancer Activity

Research has highlighted the potential of this compound as an aromatase inhibitor, which is crucial for the treatment of hormone-dependent cancers such as breast cancer. In vitro studies demonstrated that this compound exhibited potent inhibitory effects on aromatase with an IC50 value of 0.8 μM, indicating strong potential for development as a therapeutic agent against breast cancer . However, it was noted that while it showed promise in enzymatic assays, it was inactive in cell proliferation assays against the MCF-7 breast cancer cell line .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against various bacterial strains, with specific derivatives showing significant inhibition against Staphylococcus aureus and other pathogens. For example, certain fluorinated analogs demonstrated enhanced antimicrobial potency compared to standard treatments .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Aromatase : The compound acts by inhibiting the aromatase enzyme, which is involved in estrogen biosynthesis, thereby reducing estrogen levels in hormone-sensitive cancers .
  • Antioxidant Properties : It is suggested that this compound may possess antioxidant capabilities, which could contribute to its anti-inflammatory effects and overall therapeutic profile.

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

CompoundIC50 (μM)Activity Type
This compound0.8Aromatase Inhibitor
6-Methoxy-3-(pyridin-3-yl)chroman-4-one2.5Aromatase Inhibitor
Chroman derivatives (various)VariesAntimicrobial Activity

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on various chroman derivatives revealed that while some compounds exhibited strong aromatase inhibition in vitro, their effectiveness in cellular models varied significantly. The presence of specific substituents influenced both enzymatic activity and cellular response, highlighting the complexity of translating in vitro results to clinical efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives of chroman compounds were synthesized and tested against common bacterial strains. The study showed that fluorinated analogs like this compound exhibited enhanced activity compared to non-fluorinated counterparts, suggesting that fluorination may play a critical role in increasing antimicrobial potency .

Q & A

Q. Optimization Tips :

  • Microwave-assisted synthesis reduces reaction time and improves efficiency .
  • Adjusting stoichiometry (e.g., 3:1 molar ratio of 3-ethynylpyridine to fluorosalicylaldehyde) enhances yield (up to 27.4%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • ¹H/¹³C NMR : Key signals include δ 8.56–8.54 ppm (pyridine protons) and δ 190.5 ppm (carbonyl carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 244.0774 (theoretical 244.0781) confirms molecular formula .
  • X-ray crystallography (for analogs): Validates planarity of the chroman core and fluorine/pyridine positioning .

Advanced: What role does fluorination at the 6-position play in enhancing the compound’s aromatase inhibitory activity compared to non-fluorinated analogs?

Fluorination at C6 significantly enhances aromatase inhibition by:

  • Lipophilicity modulation : LogP increases from 1.69 (non-fluorinated) to 1.71, improving membrane permeability .
  • Electron-withdrawing effects : Stabilizes interactions with aromatase’s heme group and hydrophobic active site .

Q. Activity Comparison :

CompoundIC₅₀ (μM)Relative Potency
Non-fluorinated (1a)29.0
3-(Pyridin-3-yl) analog (1e)5.8
6-Fluoro derivative (3e) 0.8 36×

Q. Methodological Insight :

  • Use fluorescence-based aromatase assays (e.g., BD Gentest kit) with MFC substrate to quantify inhibition .

Advanced: How do molecular docking studies elucidate the binding interactions between this compound and aromatase?

Docking simulations (e.g., using AutoDock Vina) reveal:

  • Heme coordination : The chroman-4-one carbonyl oxygen binds to Fe³⁺ in the heme group .
  • Hydrogen bonding : Pyridine nitrogen forms H-bonds with Arg115 and Asp309 residues .
  • Fluorine interactions : The C6 fluorine engages in van der Waals contacts with Met311 and Leu477, enhancing binding affinity .

Q. Validation :

  • Compare docking scores (e.g., ΔG = -9.2 kcal/mol for 3e) with known inhibitors like exemestane .

Advanced: What strategies can resolve discrepancies in reported biological activities of fluorinated chromanones across studies?

To address inconsistencies:

Standardize assays : Use identical enzyme sources (e.g., recombinant human aromatase) and NADPH cofactors .

Control physicochemical variables :

  • LogP (1.71) and polar surface area (PSA = 48.4 Ų) impact bioavailability .
  • Solubility in DMSO for in vitro testing.

Systematic SAR studies : Compare fluorinated vs. non-fluorinated analogs under identical conditions .

Replicate docking parameters : Use consistent software (e.g., REFMAC for crystallography) .

Example : Discrepancies in IC₅₀ values may arise from variations in enzyme lot or substrate concentration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.